molecular formula C18H21BrN2O5 B2498720 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034240-85-0

3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2498720
CAS No.: 2034240-85-0
M. Wt: 425.279
InChI Key: CIBYFIPSVNRQTC-UHFFFAOYSA-N
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Description

3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a brominated aromatic ring, a piperidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the bromination of 2-methoxybenzene to introduce the bromine atom at the 5-position. This is followed by a Friedel-Crafts acylation to attach the propanoyl group. The resulting intermediate is then reacted with piperidine to form the piperidinyl derivative. Finally, the oxazolidine-2,4-dione moiety is introduced through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while reduction of the oxazolidine-2,4-dione moiety can produce the corresponding diol.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Biological Studies: It can serve as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated aromatic ring can participate in halogen bonding interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. The oxazolidine-2,4-dione moiety may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(3-(5-Chloro-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.

    3-(1-(3-(5-Fluoro-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione: Similar structure but with a fluorine atom instead of bromine.

    3-(1-(3-(5-Methyl-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, which may exhibit different chemical and biological behaviors.

Properties

IUPAC Name

3-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O5/c1-25-15-4-3-13(19)10-12(15)2-5-16(22)20-8-6-14(7-9-20)21-17(23)11-26-18(21)24/h3-4,10,14H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBYFIPSVNRQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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